molecular formula C14H10ClFN2 B028978 1-(4-Fluorobenzyl)-2-chlorobenzimidazole CAS No. 84946-20-3

1-(4-Fluorobenzyl)-2-chlorobenzimidazole

Cat. No. B028978
Key on ui cas rn: 84946-20-3
M. Wt: 260.69 g/mol
InChI Key: PGXALMVNIRPELS-UHFFFAOYSA-N
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Patent
US05461059

Procedure details

11 g 2-chlorobenzimidazole are dissolved in 74 ml water and 17.35 ml 30% sodium hydroxide. The mixture is heated to 82° C. and to this they are slowly added 23.76 g 4-fluorobenzyl chloride within 5 hours. When the reaction is achieved, the solution is cooled to 20° C. and extracted with methylene chloride. The compound is recrystallized from ethyl acetate.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
23.76 g
Type
reactant
Reaction Step Two
Quantity
17.35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1>O.[OH-].[Na+]>[Cl:1][C:2]1[N:6]([CH2:16][C:15]2[CH:18]=[CH:19][C:12]([F:11])=[CH:13][CH:14]=2)[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
74 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
23.76 g
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1
Step Three
Name
Quantity
17.35 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
within 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The compound is recrystallized from ethyl acetate

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=C(N1CC1=CC=C(C=C1)F)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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